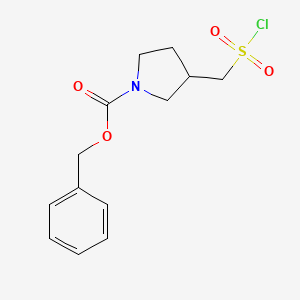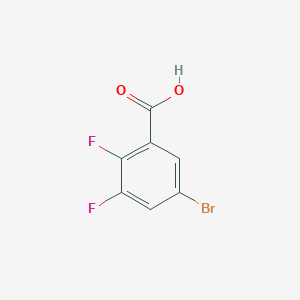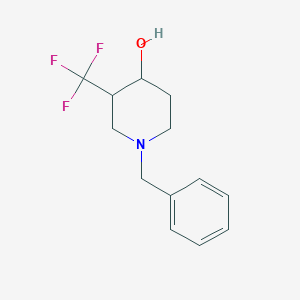
3-(1H-pyrazol-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest is a pyrazole derivative with a butan-1-ol substituent, which suggests that it may have unique physical and chemical properties, as well as potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 3-(1H-pyrazol-1-yl)butan-1-ol, a similar synthetic route could be envisioned, starting from an appropriate diketone and a substituted hydrazine. For example, paper describes the preparation of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate. Although the specific synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, paper discusses the X-ray crystal structure of a pyrazole derivative, highlighting the importance of such analysis in confirming the molecular conformation and the presence of intramolecular and intermolecular hydrogen bonds. The structure of 3-(1H-pyrazol-1-yl)butan-1-ol would likely be analyzed similarly to determine its conformation and any potential supramolecular assemblies.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions due to the presence of reactive functional groups. For example, paper explores the behavior of 1-(buta-1,3-dien-1-yl)-1H-pyrazoles in Diels-Alder reactions, which are cycloaddition reactions important in synthetic organic chemistry. The reactivity of 3-(1H-pyrazol-1-yl)butan-1-ol would depend on the substituents present on the pyrazole ring and the butan-1-ol chain, potentially allowing for reactions such as alkylation, acylation, and cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, paper and paper discuss the optical properties of pyrazole derivatives, including their absorption and emission spectra, which are affected by the substituents on the pyrazole ring. The solubility, melting point, and boiling point of 3-(1H-pyrazol-1-yl)butan-1-ol would be determined by its molecular structure, with the butan-1-ol moiety potentially increasing its solubility in polar solvents compared to other pyrazole derivatives.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyrazol-1-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISHUJSCJXXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629695 |
Source


|
| Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)butan-1-ol | |
CAS RN |
1007517-63-6 |
Source


|
| Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



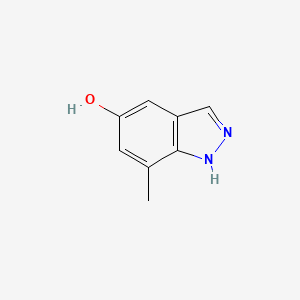
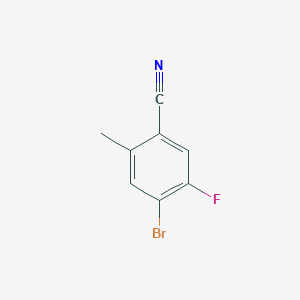

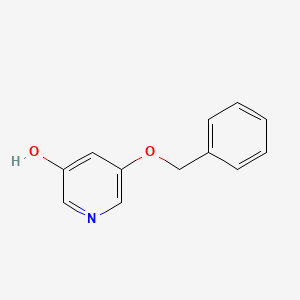
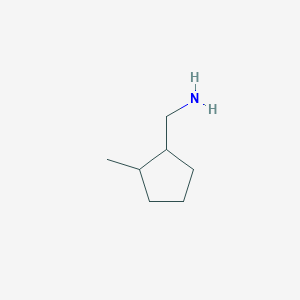
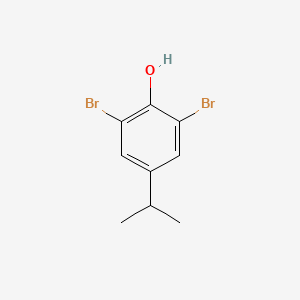
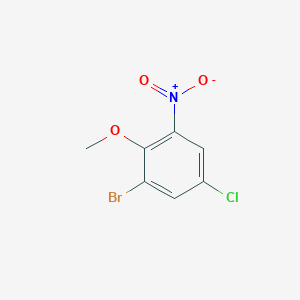
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
